

Luliconazole-d3: A Technical Guide to Isotopic Purity and Enrichment

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Compound of Interest

Compound Name: Luliconazole-d3

Cat. No.: B15560288

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This technical guide provides an in-depth analysis of **Luliconazole-d3**, a deuterated analog of the potent antifungal agent Luliconazole. This document outlines the significance of isotopic purity and enrichment for its primary application as an internal standard in analytical and pharmacokinetic studies. It further details the experimental methodologies used to ascertain these critical quality attributes and provides insights into the compound's mechanism of action.

Introduction to Luliconazole-d3

Luliconazole is a topical imidazole antifungal agent highly effective against dermatophytes.[1] **Luliconazole-d3** is a stable isotope-labeled version of Luliconazole, where three hydrogen atoms have been replaced by deuterium. This modification results in a molecule with a higher molecular weight, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The use of a deuterated internal standard allows for the precise quantification of Luliconazole in complex biological matrices by correcting for variations during sample preparation and analysis.[3]

Isotopic Purity and Enrichment Data

The utility of **Luliconazole-d3** as an internal standard is directly dependent on its isotopic purity and enrichment. Isotopic purity refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms, while isotopic enrichment quantifies the percentage of a specific isotopic label in a particular position. High isotopic purity and

enrichment are crucial to minimize signal overlap with the unlabeled analyte and ensure accurate quantification.

While specific batch-to-batch values may vary, the following tables represent typical specifications for high-quality **Luliconazole-d3** suitable for use as an internal standard.

Table 1: Representative Isotopic Purity of **Luliconazole-d3**

Parameter	Specification
Chemical Purity (by HPLC)	≥98%
Deuterated Form (d3)	≥99%
Non-deuterated (d0)	<0.5%
Partially deuterated (d1, d2)	<0.5%

Table 2: Representative Isotopic Enrichment of **Luliconazole-d3**

Parameter	Specification
Isotopic Enrichment	≥99 atom % D

Experimental Protocols for Isotopic Purity and Enrichment Determination

The determination of isotopic purity and enrichment of **Luliconazole-d3** is primarily accomplished through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS) Method

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a compound.

Protocol for Isotopic Purity Determination by LC-HRMS:

- Sample Preparation:

- Prepare a stock solution of **Luliconazole-d3** in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.
- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
 - Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.
 - Scan Range: m/z 100-500.
 - Data Analysis: The isotopic distribution is determined by analyzing the mass spectrum of the **Luliconazole-d3** peak. The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) forms are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

Quantitative NMR (qNMR) is a precise method for determining isotopic enrichment.

Protocol for Isotopic Enrichment Determination by ¹H-NMR:

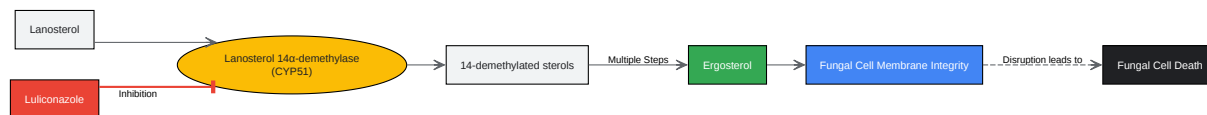
- Sample Preparation:

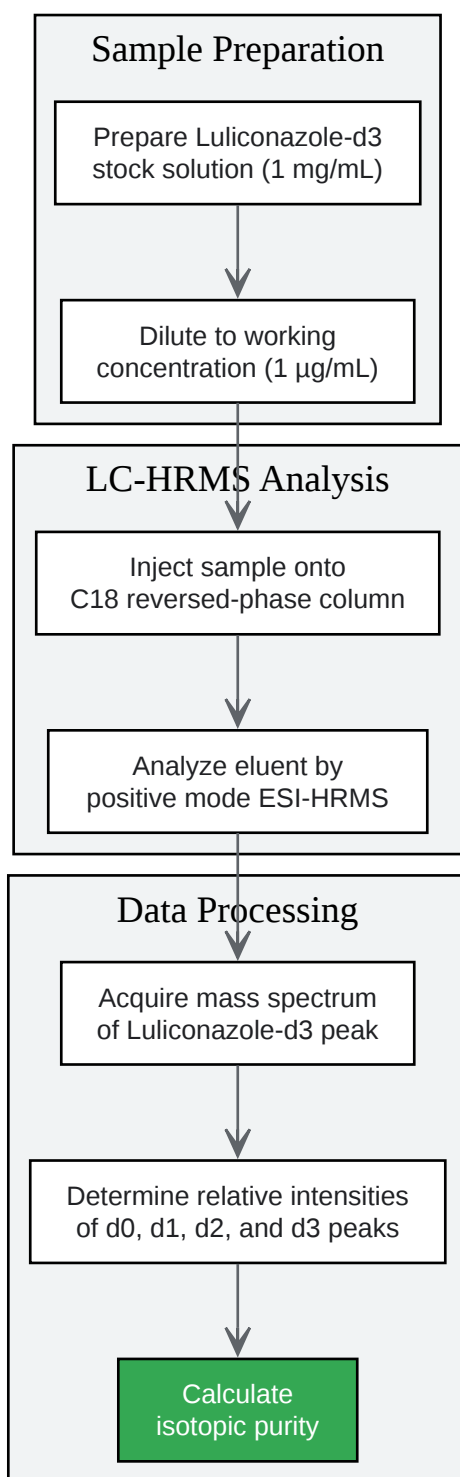
- Accurately weigh approximately 10 mg of **Luliconazole-d3** and dissolve it in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) containing a known amount of an internal standard (e.g., maleic acid).
- NMR Acquisition:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Pulse Sequence: A standard quantitative ^1H -NMR pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).
 - Number of Scans: A sufficient number of scans to achieve a high signal-to-noise ratio.
- Data Analysis:
 - The ^1H -NMR spectrum will show signals corresponding to the residual protons in the deuterated positions.
 - The isotopic enrichment is calculated by comparing the integral of the residual proton signals to the integral of a signal from a non-deuterated position in the molecule, taking into account the number of protons each signal represents.

Mandatory Visualizations

Luliconazole Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Luliconazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14 α -demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[4] This inhibition disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to altered membrane permeability and ultimately, fungal cell death.





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